Amyloid beta-protein (16-22) trifluoroacetate, often referred to as Amyloid beta-protein (16-22), is a peptide fragment derived from the larger amyloid beta-protein implicated in Alzheimer’s disease. This specific fragment, consisting of the amino acid sequence KLVFFAE, plays a crucial role in the self-assembly processes that lead to amyloid fibril formation. These fibrils are associated with neurodegenerative diseases, particularly Alzheimer's disease, making this compound significant for both research and therapeutic exploration.
Amyloid beta-protein (16-22) is classified as a peptide fragment of the amyloid beta-protein, which is produced through the proteolytic cleavage of amyloid precursor protein. The trifluoroacetate salt form is utilized for stability and solubility in various experimental conditions. This peptide is typically synthesized for research purposes and is available from specialized suppliers such as MedchemExpress and Bachem, which focus on peptides used in Alzheimer's research .
The synthesis of Amyloid beta-protein (16-22) trifluoroacetate can be achieved via solid-phase peptide synthesis, a common method for producing peptides with high purity. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Amyloid beta-protein (16-22) trifluoroacetate consists of a linear chain of seven amino acids with specific side chains that contribute to its aggregation properties. The sequence KLVFFAE features hydrophobic phenylalanine residues at positions 19 and 20, which are critical for self-assembly into fibrils.
Amyloid beta-protein (16-22) participates in self-assembly reactions leading to fibril formation. The aggregation process is influenced by factors such as pH, temperature, and solvent composition.
The mechanism by which Amyloid beta-protein (16-22) exerts its effects involves its ability to aggregate into insoluble fibrils that disrupt cellular functions. These aggregates can lead to neurotoxicity through various pathways:
Research indicates that the aggregation process is not merely passive but can actively influence cellular environments and contribute to pathophysiological conditions associated with Alzheimer’s disease.
Amyloid beta-protein (16-22) trifluoroacetate has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3